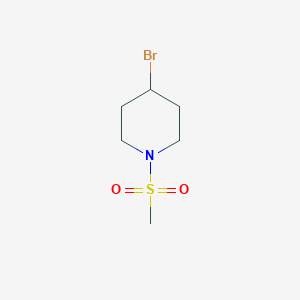
Methyl-2-((Cyanomethyl)amino)acetat
Übersicht
Beschreibung
Methyl 2-((cyanomethyl)amino)acetate is an organic compound with the molecular formula C5H8N2O2. It is a derivative of aminoacetic acid where the amino group is substituted with a cyanomethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common synthetic route involves the reaction of methyl cyanoacetate with an amine source under suitable conditions to introduce the amino group.
Reduction Reaction: Another method involves the reduction of a precursor compound containing a cyano group to form the desired compound.
Industrial Production Methods: The industrial production of Methyl 2-((cyanomethyl)amino)acetate typically involves large-scale amination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities.
Types of Reactions:
Oxidation: Methyl 2-((cyanomethyl)amino)acetate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where the cyano or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation products: Carboxylic acids, esters, and amides.
Reduction products: Amines and their derivatives.
Substitution products: Various functionalized derivatives depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((cyanomethyl)amino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Methyl 2-((cyanomethyl)amino)acetate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes to inhibit or activate specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Methyl cyanoacetate: A closely related compound with a similar structure but lacking the amino group.
Aminoacetic acid: The parent compound from which Methyl 2-((cyanomethyl)amino)acetate is derived.
N-Cyanomethyl derivatives: Other compounds containing the cyanomethyl group in different positions or with different substituents.
Uniqueness: Methyl 2-((cyanomethyl)amino)acetate is unique due to its combination of the cyano and amino groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields.
Eigenschaften
IUPAC Name |
methyl 2-(cyanomethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-9-5(8)4-7-3-2-6/h7H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYJSOKMXFZINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021072-87-6 | |
| Record name | methyl 2-((cyanomethyl)amino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B1517016.png)




![2-[(4-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517025.png)



![1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1517029.png)


